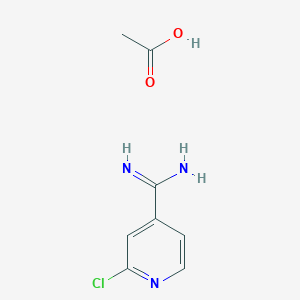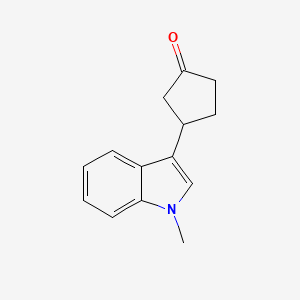
(9H-Carbazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Carbazol-4-yl)boronic acid: is an organic compound with the chemical formula C18H14BNO2 . It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a boronic acid functional group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Carbazol-4-yl)boronic acid typically involves the reaction of carbazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated carbazole reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (9H-Carbazol-4-yl)boronic acid undergoes various chemical reactions, including:
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and dichloromethane (DCM) are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: (9H-Carbazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: Research is ongoing into the potential biological activities of carbazole derivatives, including their use as anticancer and antimicrobial agents .
Industry: In the electronics industry, this compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of (9H-Carbazol-4-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the halogenated carbazole. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product .
Comparación Con Compuestos Similares
- (9H-Carbazol-3-yl)boronic acid
- (9H-Carbazol-9-yl)phenylboronic acid
- (9H-Carbazol-2-yl)boronic acid
Uniqueness: (9H-Carbazol-4-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of certain biaryl compounds and materials for electronic applications .
Propiedades
Fórmula molecular |
C12H10BNO2 |
|---|---|
Peso molecular |
211.03 g/mol |
Nombre IUPAC |
9H-carbazol-4-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14-16H |
Clave InChI |
QHGKGSXVNLXRNT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C3=CC=CC=C3NC2=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)







![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)



